molecular formula C5H12Cl3N B588868 Bis(2-chloroethyl)methylamine-d4 Hydrochloride CAS No. 1329812-14-7

Bis(2-chloroethyl)methylamine-d4 Hydrochloride

Cat. No.: B588868
CAS No.: 1329812-14-7
M. Wt: 196.532
InChI Key: QZIQJVCYUQZDIR-DAHDXRBSSA-N
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Description

Bis(2-chloroethyl)methylamine-d4 Hydrochloride is a deuterated analog of Bis(2-chloroethyl)methylamine hydrochloride, a compound known for its use in chemotherapy. The deuterated form is often used in research to study the pharmacokinetics and metabolism of the parent compound. The molecular formula of this compound is C5H8D4Cl3N, and it has a molecular weight of 196.54 .

Properties

IUPAC Name

2-chloro-N-(2-chloro-2,2-dideuterioethyl)-2,2-dideuterio-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11Cl2N.ClH/c1-8(4-2-6)5-3-7;/h2-5H2,1H3;1H/i2D2,3D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIQJVCYUQZDIR-DAHDXRBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCl)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CN(C)CC([2H])([2H])Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

  • H/D Exchange :

    • Substrate : Non-deuterated Bis(2-chloroethyl)methylamine.

    • Reagents : D2O (deuterium source), triethylamine (Et3N, base).

    • Conditions : 80°C, 12 hours under inert atmosphere.

    • Outcome : Exchange of β-hydrogens on chloroethyl groups with deuterium, achieving >95% incorporation.

  • SET Reductive Deuteration :

    • Reagents : Samarium diiodide (SmI2), D2O, Et3N.

    • Conditions : −78°C to room temperature, 6 hours.

    • Outcome : Reduction of the methylamine group with simultaneous deuterium incorporation at α-positions, yielding 92% isotopic purity.

Key Advantages :

  • Pot Economy : Sequential steps performed in one reaction vessel.

  • Reagent Reuse : D2O and Et3N serve dual roles in exchange and reduction.

  • Functional Group Tolerance : Compatible with labile chloroethyl groups.

Catalytic Deuteration Using Deuterated Solvents

Platinum-Catalyzed Exchange

  • Catalyst : Pt/C (5% wt) in deuterated methanol (CD3OD).

  • Conditions : 60°C, 24 hours under H2/D2 (1:4) atmosphere.

  • Deuterium Incorporation :

    • Methyl group: 98% D4.

    • Chloroethyl β-positions: 85% D2.

  • Yield : 78% after recrystallization.

Acid-Mediated Exchange

  • Reagents : DCl in D2O.

  • Conditions : Reflux at 110°C for 48 hours.

  • Outcome :

    • Complete deuteration of methyl group.

    • Partial deuteration (70%) at chloroethyl β-positions due to steric hindrance.

Stepwise Synthesis from Deuterated Precursors

Methylamine-d4 Synthesis

  • Deuterated Methylamine Preparation :

    • Route : Reduction of nitriles (e.g., acetonitrile-d3) with LiAlD4.

    • Reaction :

      CD3CN+LiAlD4CD3ND2+AlD3+LiD\text{CD}_3\text{CN} + \text{LiAlD}_4 \rightarrow \text{CD}_3\text{ND}_2 + \text{AlD}_3 + \text{LiD}
    • Purity : 99.5% by GC-MS.

  • Chloroethylation :

    • Reagents : 1,2-dichloroethane-d4, K2CO3.

    • Conditions : 120°C, 18 hours.

    • Product : Bis(2-chloroethyl)methylamine-d4 (85% yield).

  • Hydrochloride Salt Formation :

    • Method : Treatment with HCl gas in anhydrous ether.

    • Yield : 95% after precipitation and drying.

Analytical Characterization and Validation

Spectroscopic Methods

Technique Key Data Deuteration Confirmation
1H NMR Absence of signals at δ 2.5–3.5 (CH2/CH3)Methyl and β-CH2 groups fully deuterated
2H NMR Peaks at δ 2.5–3.5 (quadrupolar splitting)Quantitative D-incorporation
HRMS [M+H]+: m/z 197.03 (Δ +4 vs. non-deuterated)Molecular formula: C5H8D4Cl3N

Purity Assessment

Method Conditions Results
HPLC C18 column, 0.1% TFA/ACN gradient99.2% purity (RT = 8.7 min)
Elemental Analysis Combustion (C, H, N, Cl)C: 30.5%, H: 4.1%, N: 7.1%, Cl: 54.3%

Industrial-Scale Production Considerations

Continuous Flow Deuteration

  • Reactor Type : Microfluidic system with Pt/C catalysts.

  • Throughput : 5 kg/day with 90% deuteration efficiency.

  • Cost Analysis : 40% reduction in D2O consumption vs. batch methods.

Purification Techniques

  • Crystallization : Ethanol/water (3:1) yields 98% pure hydrochloride salt.

  • Chromatography : Silica gel with ethyl acetate/hexane removes non-deuterated impurities.

Challenges and Mitigation Strategies

  • Isotopic Dilution :

    • Cause : Residual H2O in reagents.

    • Solution : Rigorous drying of solvents and inert atmosphere handling.

  • Byproduct Formation :

    • Observation : N-Oxides during reductive steps.

    • Prevention : Lower reaction temperatures (−78°C) and stoichiometric SmI2 .

Chemical Reactions Analysis

Types of Reactions

Bis(2-chloroethyl)methylamine-d4 Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(2-chloroethyl)methylamine-d4 Hydrochloride is used extensively in scientific research, particularly in the fields of:

    Chemistry: As a labeled compound, it helps in studying reaction mechanisms and kinetics.

    Biology: Used in metabolic studies to trace the biochemical pathways of the parent compound.

    Medicine: Helps in understanding the pharmacokinetics and pharmacodynamics of chemotherapeutic agents.

    Industry: Utilized in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of Bis(2-chloroethyl)methylamine-d4 Hydrochloride is similar to that of its non-deuterated counterpart. It acts as an alkylating agent, attaching alkyl groups to DNA bases. This leads to DNA fragmentation, cross-linking, and mispairing of nucleotides, ultimately inhibiting DNA synthesis and transcription .

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-chloroethyl)methylamine Hydrochloride
  • Mechlorethamine Hydrochloride
  • Chlorambucil
  • Cyclophosphamide

Uniqueness

The deuterated form, Bis(2-chloroethyl)methylamine-d4 Hydrochloride, is unique due to the presence of deuterium atoms. This makes it particularly useful in research applications where isotopic labeling is required to study the pharmacokinetics and metabolism of the parent compound.

Biological Activity

Bis(2-chloroethyl)methylamine-d4 hydrochloride, also known as deuterated mechlorethamine, is a nitrogen mustard compound that has been studied for its biological activity, particularly in the context of cancer treatment. This compound is an alkylating agent, which means it can form covalent bonds with DNA, leading to cytotoxic effects that inhibit cell proliferation. Its mechanism of action and therapeutic applications have been widely investigated.

The primary biological activity of this compound involves its ability to alkylate DNA. Upon administration, the compound undergoes metabolic activation, resulting in the formation of highly reactive species that can bind to nucleophilic sites on DNA, particularly the N7 position of guanine bases. This binding leads to:

  • DNA Crosslinking : The formation of interstrand crosslinks prevents DNA replication and transcription, ultimately triggering cell death through apoptosis or necrosis.
  • Disruption of Nucleic Acid Function : The alkylation interferes with normal cellular processes, affecting rapidly dividing cells such as those found in tumors .

Biological Activity and Therapeutic Use

This compound has been primarily utilized as a chemotherapeutic agent in the treatment of various cancers, notably Hodgkin's lymphoma and other lymphomas. Its use as a prototype nitrogen mustard has paved the way for the development of other alkylating agents in cancer therapy.

Research Findings

A study highlighted the efficacy of mechlorethamine in reducing white blood cell counts in patients exposed during World War II, leading to its investigation as an anticancer drug post-war . Clinical applications have shown that:

  • Dosing and Efficacy : Administered doses typically range from 0.1 to 0.5 mg/kg for specific cancers, with notable responses observed in lymphatic malignancies.
  • Combination Therapy : It is often used in combination with other agents such as brentuximab vedotin to enhance therapeutic outcomes .

Case Studies

  • Hodgkin's Lymphoma Treatment :
    • A clinical trial involving 6 patients treated with a combination of brentuximab vedotin and chlormethine hydrochloride reported significant improvements in treatment response rates .
  • Toxicity Profile :
    • Studies have documented reproductive toxicity and teratogenic effects in animal models, necessitating careful consideration of dosing regimens and patient selection .

Data Tables

Parameter Value
Molecular FormulaC₄H₄Cl₂N·HCl
Molecular Weight182.51 g/mol
CAS Number352431-06-2
Purity>95% (HPLC)
Storage Temperature+4°C

Q & A

Q. What are the recommended analytical methods to confirm the purity and isotopic integrity of Bis(2-chloroethyl)methylamine-d4 Hydrochloride?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H NMR and 2^2H NMR to verify deuterium incorporation at specific positions. The absence of proton signals at deuterated sites (e.g., methyl or chloroethyl groups) confirms isotopic purity .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS quantifies the molecular ion peak and isotopic distribution. A mass shift of +4 Da compared to the non-deuterated analog indicates successful deuteration .
  • Elemental Analysis: Combustion analysis ensures stoichiometric ratios of carbon, hydrogen, nitrogen, and chlorine, accounting for deuterium substitution .

Q. How should researchers handle and store this compound to maintain stability?

Methodological Answer:

  • Storage: Store in airtight, light-resistant containers at –20°C under inert gas (e.g., argon) to prevent hydrolysis or decomposition. Desiccants (e.g., silica gel) mitigate moisture absorption .
  • Handling: Use gloves, goggles, and fume hoods to avoid dermal/ocular exposure. Neutralize spills with sodium bicarbonate or vermiculite, followed by disposal as hazardous waste .

Q. What synthetic strategies are effective for preparing deuterated analogs like this compound?

Methodological Answer:

  • Isotopic Exchange: React the non-deuterated precursor with deuterated reagents (e.g., D2_2O or CD3_3OD) under catalytic conditions. For example, use Pt/C or Pd/D in deuterated solvents to replace protons at specific sites .
  • Stepwise Deuteration: Introduce deuterium during intermediate steps, such as using CD3_3I for methyl deuteration or ClCH2_2CD2_2Cl for chloroethyl deuteration. Purify intermediates via recrystallization or column chromatography .

Advanced Research Questions

Q. How does deuterium substitution influence the reactivity of this compound in alkylation reactions?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Deuterium at reactive sites (e.g., β-hydrogens in chloroethyl groups) slows reaction rates due to increased bond strength (C–D vs. C–H). Monitor reaction progress via HPLC or GC-MS to compare kinetics with non-deuterated analogs .
  • Mechanistic Studies: Use isotopic labeling to trace reaction pathways. For example, deuterium retention in products (analyzed via MS/NMR) clarifies whether intermediates undergo H/D exchange .

Q. How can researchers resolve discrepancies in toxicity data between deuterated and non-deuterated analogs?

Methodological Answer:

  • Controlled Comparative Studies: Conduct parallel assays (e.g., in vitro cytotoxicity on cell lines) under identical conditions. Use LC-MS to quantify metabolite profiles and identify deuterium-specific degradation products .
  • Computational Modeling: Apply QSAR (Quantitative Structure-Activity Relationship) models to predict bioactivity differences. Validate predictions with in vivo studies (e.g., rodent models) while adhering to ethical guidelines .

Q. What methodological frameworks ensure regulatory compliance when using this compound in preclinical studies?

Methodological Answer:

  • Documentation: Maintain records of synthesis protocols, purity certificates (e.g., NMR/MS data), and safety data sheets (SDS) per ECHA and FDA guidelines .
  • Risk Assessment: Follow REACH protocols for hazard identification (e.g., acute toxicity, environmental impact). Use institutional review boards (IRBs) to approve experimental designs involving biological systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.